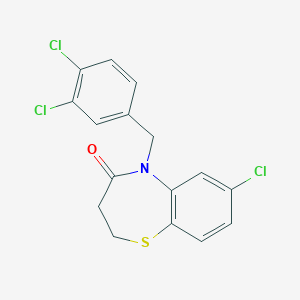

7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Description

Properties

IUPAC Name |

7-chloro-5-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-11-2-4-15-14(8-11)20(16(21)5-6-22-15)9-10-1-3-12(18)13(19)7-10/h1-4,7-8H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSVTUVKFDFHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation

The synthesis begins with the preparation of α,β-unsaturated ketones (chalcones) through Claisen-Schmidt condensation. This step involves reacting 3,4-dichlorobenzaldehyde with substituted acetophenones under alkaline conditions. For instance, combining 3,4-dichlorobenzaldehyde (1.0 mmol) with p-methylacetophenone (1.0 mmol) in ethanol (20 mL) and aqueous sodium hydroxide (30%) yields the corresponding chalcone. The reaction proceeds at ambient temperature (25°C) for 2–3 hours, with purification via recrystallization in ethanol.

Key Reaction Parameters for Chalcone Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85–90 |

| Base | Sodium hydroxide (30% aqueous) | – |

| Temperature | 25°C | – |

| Reaction Time | 2–3 hours | – |

This method ensures high regioselectivity and scalability, critical for large-scale production.

Cyclization to Benzothiazepine Core

Hexafluoro-2-Propanol-Mediated Cyclization

The chalcone intermediate undergoes cyclization with 2-amino-4-chlorobenzenethiol in hexafluoro-2-propanol (HFIP). This solvent activates both the Michael acceptor and carbonyl group, facilitating a two-step mechanism: (1) Michael addition of the thiolamine to the chalcone and (2) intramolecular cyclization. Optimized conditions involve refluxing the mixture (1.0 mmol chalcone, 2.0 mmol 2-amino-4-chlorobenzenethiol) in HFIP (10 mL) for 3–4 hours, yielding 70–75% of the target benzothiazepine.

Advantages of HFIP Solvent

- High Ionization Power : Enhances electrophilicity of the chalcone’s α,β-unsaturated system.

- Mild Acidity (pKa ≈ 9.2) : Avoids harsh acidic or basic conditions, reducing side reactions.

- Green Solvent Profile : Lower toxicity compared to traditional solvents like DMF or DMSO.

Polyethylene Glycol-400-Catalyzed Green Synthesis

An alternative approach employs polyethylene glycol-400 (PEG-400) and bleaching earth clay (BEC) as a recyclable catalyst system. Combining chalcone (1.0 mmol) with 2-amino-4-chlorobenzenethiol (1.2 mmol) in PEG-400 at 60°C for 55 minutes achieves cyclization yields exceeding 95%. BEC’s high surface area (5 µm particle size) and basicity (pH 12.5) accelerate the reaction while enabling catalyst reuse for up to five cycles without significant activity loss.

Comparative Analysis of Cyclization Methods

Optimization Strategies and Mechanistic Insights

Solvent and Catalyst Selection

HFIP’s role in stabilizing transition states through hydrogen bonding is pivotal for regioselective cyclization. In contrast, PEG-400 acts as both solvent and phase-transfer catalyst, enhancing interfacial interactions between the chalcone and thiolamine. Bleaching earth clay further augments reaction rates by providing Brønsted basic sites for deprotonation.

Temperature and Time Dependence

Elevating temperatures beyond 60°C in the PEG-400 system leads to yield reduction due to side reactions, whereas temperatures below 40°C impede cyclization. The HFIP method requires prolonged reflux to overcome kinetic barriers, highlighting a trade-off between energy input and reaction efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms cyclization through the disappearance of the chalcone’s carbonyl stretch (~1680 cm⁻¹) and emergence of C=N absorption (1610–1590 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy resolves the benzothiazepine’s diastereotopic protons, with characteristic shifts at δ 3.2–3.8 ppm (CH₂ of dihydro ring) and δ 5.1 ppm (benzylic CH₂).

Challenges and Industrial Scalability

Cost-Effectiveness of Dichlorobenzyl Precursors

Synthesizing 3,4-dichlorobenzaldehyde from 3,4-dichlorotoluene via side-chain chlorination and hydrolysis adds ~20% to raw material costs. However, the PEG-400 method’s high yields partially offset this expense.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has shown potential as a bioactive molecule

Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on specific diseases or conditions, such as inflammation, cancer, or microbial infections.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism by which 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent is critical for modulating activity. Key analogs include:

Chlorination Patterns

Chlorine atoms influence electronic and steric properties:

Pharmacological Activities

- Antidepressant Activity: Substituted benzothiazepinones with dialkylaminoethyl groups (e.g., 5-(2-dimethylaminoethyl)) show potent antidepressant effects . The dichlorobenzyl group in the target compound may alter serotonin/norepinephrine reuptake inhibition profiles.

- Cardiovascular Activity : Diltiazem-related compounds (e.g., 3-hydroxy-2-(4-methoxyphenyl) derivatives) act as calcium channel blockers . Chlorine substitutions may shift selectivity toward vascular vs. cardiac channels.

- Antimicrobial Activity: Derivatives with phenoxy or methyl groups exhibit moderate activity , but dichlorobenzyl’s contribution remains unexplored.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.